1-Eicosanethiol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

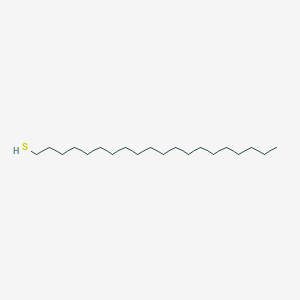

Structure

2D Structure

特性

IUPAC Name |

icosane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHYWOPDNMFEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158345 | |

| Record name | 1-Eicosanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13373-97-2 | |

| Record name | 1-Eicosanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13373-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Eicosanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013373972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Eicosanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Eicosanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Radical Addition Anti Markovnikov :this is a Radical Chain Reaction Initiated by Uv Light, Heat, or a Radical Initiator.wikipedia.orgfiveable.me

Initiation: A radical initiator abstracts the hydrogen atom from 1-eicosanethiol, forming a thiyl radical (CH₃(CH₂)₁₉S•).

Propagation: The thiyl radical adds to an alkene at the less substituted carbon, resulting in an anti-Markovnikov orientation and forming a more stable carbon-centered radical. wikipedia.org This carbon radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating the thiyl radical to continue the chain. fiveable.meacsgcipr.org

Michael Addition Conjugate Addition :in the Presence of a Base, 1 Eicosanethiol Can Be Deprotonated to Its Thiolate. This Thiolate Can Act As a Nucleophile in a Michael or Conjugate Addition to an α,β Unsaturated Carbonyl Compound or Other Electron Deficient Alkene.rsc.orgthe Reaction is Catalyzed by Bases Such As Primary or Tertiary Amines, or Phosphines.rsc.org

Role of this compound in Advanced Organic Synthesis

The unique properties of this compound make it a significant component in the field of advanced organic synthesis, which focuses on the strategic construction of complex molecules. surrey.ac.uksdu.dk Its long alkyl chain and reactive thiol group allow for its use in creating intricate sulfur-containing molecules and as a building block for new polymers and materials.

Formation of Complex Sulfur-Containing Compounds

While specific examples of complex, discrete sulfur-containing compounds synthesized from this compound are not extensively detailed in the provided context, the principles of thiol chemistry suggest its utility. Thiols are known precursors for the synthesis of various organosulfur compounds, including thioethers and disulfides. wikipedia.orggoogle.com For instance, the thiol-ene reaction, a radical addition of a thiol to an alkene, results in the formation of a thioether with anti-Markovnikov regioselectivity. wikipedia.org This reaction is valued for its high yield, stereoselectivity, and rapid rate. wikipedia.org

Furthermore, thiols can be oxidized to form disulfides. google.com This transformation can be achieved using various oxidizing agents, including oxygen in the presence of a catalyst. google.com The resulting disulfides are themselves important functional groups in organic synthesis and material science. The synthesis of other long-chain alkanethiols, such as 1-dodecanethiol (B93513), highlights their versatility in forming a range of sulfur-containing products. chemicalbook.com

Precursor for Functionalized Polymers and Materials

This compound is a key precursor in the development of functionalized polymers and materials, primarily through its application in modifying existing polymers and its ability to form self-assembled monolayers (SAMs).

As demonstrated in the modification of cellulose acetate, this compound can be used to impart new properties to polymers. nih.govresearchgate.net The introduction of the long C20 alkyl chain via the thiol-Michael reaction creates a more hydrophobic material. researchgate.net This is evidenced by the large water drop contact angles observed on the surface of the modified cellulose acetate polymer. researchgate.net Such modifications open up possibilities for new applications of these bio-based polymers. acs.org

The ability of alkanethiols to form SAMs on metal surfaces, particularly gold, is another critical application. harvard.edu this compound, when exposed to a gold surface, spontaneously chemisorbs to form a highly ordered, dense monolayer. harvard.eduresearchgate.net This process involves the formation of a gold-thiolate bond. harvard.edu These SAMs can be used to control the surface properties of materials, such as wettability, adhesion, and chemical reactivity. slideserve.com Furthermore, techniques like microcontact printing can be used to pattern these SAMs on a surface, enabling the fabrication of micro- and nanostructures. researchgate.net For example, patterned functionalization of a gold surface with both this compound and an N-heterocyclic carbene has been used to create three-dimensional structures through a single etching step. researchgate.net

Self Assembled Monolayers Sams Formed from 1 Eicosanethiol

Fundamental Principles of SAM Formation with 1-Eicosanethiol

Adsorption Kinetics and Thermodynamics on Metal Substrates (e.g., Gold, Palladium)

The formation of Self-Assembled Monolayers (SAMs) of this compound on metal substrates is a spontaneous process driven by the strong affinity of the sulfur headgroup for the metal. The adsorption process from a solution, typically ethanol (B145695), can be broadly characterized by two main kinetic stages. acs.org Initially, a rapid adsorption phase occurs within the first few minutes of substrate immersion, leading to the formation of approximately 80-90% of the monolayer. acs.org This is followed by a much slower organizational phase, which can extend over several hours, where the alkyl chains rearrange to maximize van der Waals interactions, leading to a more ordered and densely packed structure. acs.org

On gold surfaces, the adsorption of alkanethiols like this compound is a well-studied phenomenon. The process involves the chemisorption of the thiol onto the gold, leading to the formation of a strong gold-thiolate bond. The kinetics of this process are influenced by factors such as the purity of the thiol and the solvent used. ethz.ch Studies comparing the adsorption rates of different thiols have shown that the initial fast adsorption is a common feature. acs.org The thermodynamics of SAM formation on gold are highly favorable, leading to the spontaneous assembly of a stable monolayer.

On palladium substrates, the formation of this compound SAMs also proceeds through the adsorption of the thiol. harvard.edu Research indicates that the adsorption of n-alkanethiols on palladium films results in well-organized monolayers. harvard.edu The process is typically carried out by immersing the palladium substrate in a dilute solution (1-10 mM) of this compound in a solvent like ethanol for 12-24 hours. harvard.edu This extended timeframe allows for the formation of a structurally organized monolayer. harvard.edu The interaction at the palladium-sulfur interface is a critical factor in the stability and organization of the resulting SAM. harvard.edu

Substrate-Dependent Self-Assembly Phenomena on Semiconductor Surfaces (e.g., GaAs, InSb)

The self-assembly of this compound on semiconductor surfaces presents different challenges and outcomes compared to metal substrates, primarily due to the nature of the substrate-adsorbate interaction and the susceptibility of the semiconductor surface to oxidation.

On Gallium Arsenide (GaAs) , this compound has been investigated for its potential to passivate the surface, protecting it from oxidation. scientific.netresearchgate.netresearchgate.netmdpi.com Self-assembled monolayers of this compound can form on the GaAs(100) surface, providing a barrier against air exposure. scientific.netmdpi.com Research has shown that a 1-eicosanethiolate layer can prevent re-oxidation of the GaAs surface in air for up to 30 minutes. scientific.net The formation of well-ordered monolayers on GaAs has been observed, indicating a significant degree of self-assembly. scientific.net The bonding between the sulfur of the thiol and the GaAs surface is a key factor in the formation and stability of these SAMs. researchgate.net

On Indium Antimonide (InSb) , the formation of this compound SAMs is more challenging. scientific.netresearchgate.netscientific.net While this compound can form a self-assembled layer on InSb(100) surfaces, the resulting monolayer is only partially ordered. scientific.netresearchgate.net The bonds between the 1-eicosanethiolate molecules and the InSb surface are relatively weak. researchgate.net This weaker interaction, attributed in part to the larger lattice parameter of InSb and the presence of indium, limits the ordering of the self-assembled monolayer despite the long alkyl chain of this compound. scientific.netresearchgate.net Consequently, the passivation of InSb with this compound is less effective, with the surface reoxidizing in air after only a few minutes. scientific.netdissertation.com

Structural Characterization of this compound SAMs

Molecular Packing Density and Conformation in Monolayer Assemblies

The molecular packing density and conformation of this compound molecules within a SAM are crucial determinants of the monolayer's quality and properties. On gold substrates, alkanethiols with long chains, such as this compound, tend to form densely packed monolayers. The alkyl chains typically adopt a predominantly all-trans conformation, which maximizes van der Waals interactions between adjacent chains, leading to a crystalline-like structure. acs.org The packing density is influenced by the underlying substrate and the preparation conditions. For instance, SAMs on underpotentially deposited (UPD) silver on gold have been found to be more densely packed than those on bare gold. rsc.org

The conformational order of the methylene (B1212753) chains can be qualitatively assessed using techniques like Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS). acs.org For well-ordered hydrocarbon SAMs, the antisymmetric CH₂ stretching band (νaCH₂) is typically observed between 2918 and 2919 cm⁻¹. acs.org

Chain Tilt and Orientational Order within the Monolayer

In a well-ordered SAM, the alkyl chains of this compound are not perfectly perpendicular to the substrate surface but are tilted at a specific angle. This tilt allows for optimal packing and van der Waals interactions between the chains. On palladium, for instance, the average tilt angle of all-trans conformer chains is estimated to be around 14-18° with respect to the surface normal. harvard.edu

The orientational order within the monolayer is also described by a twist angle of the carbon-carbon-carbon (CCC) plane relative to the tilt plane. For this compound on palladium, this twist angle is approximately 45°. harvard.edu Odd-even effects, dependent on the number of carbon atoms in the alkyl chain, have been observed in the orientation of the terminal methyl group in SAMs on gold, which can be influenced by the underlying substrate. rsc.orguh.edu

Influence of Substrate Morphology on SAM Structure

The morphology of the substrate plays a significant role in the resulting structure of the this compound SAM. The formation of a well-ordered monolayer is contingent on a smooth and clean substrate surface. The presence of defects, such as atomic vacancies on a gold surface, can disrupt the long-range order of the SAM. ethz.ch

On polycrystalline substrates, the structure of the SAM can be complex, reflecting the different crystallographic orientations of the underlying grains. harvard.edu For example, SAMs formed on polycrystalline palladium films with a strong (111) texture exhibit a high degree of organization. harvard.edu In contrast, studies using grazing incidence X-ray diffraction (GIXD) on polycrystalline gold have shown that the diffraction pattern is dominated by the substrate, making it challenging to characterize the SAM structure without using monocrystalline surfaces. ill.eu

Interfacial Properties Modulated by this compound SAMs

The formation of a this compound self-assembled monolayer on a substrate dramatically alters the properties of the interface. These changes are a direct result of the long, ordered hydrocarbon chains and the terminal methyl groups presented to the environment.

Control of Surface Wettability and Surface Free Energy

Self-assembled monolayers of this compound create highly non-polar, low-energy surfaces. The dense packing of the twenty-carbon alkyl chains, terminating in methyl (CH₃) groups, results in a well-defined, hydrophobic interface. This is quantified by measuring the contact angle of liquids on the surface. For instance, SAMs of this compound on gold demonstrate a high degree of hydrophobicity. acs.org The advancing contact angle of water on these surfaces is a key indicator of their non-wettable nature.

The long alkyl chain of this compound contributes to the formation of a highly ordered and crystalline-like monolayer, which minimizes the surface free energy. acs.org The surface free energy of such hydrocarbon surfaces can be as low as 19 mJ/m². acs.org Odd-even effects, related to the number of carbon atoms in the alkyl chain, are observed in the wettability of alkanethiol SAMs, where monolayers with an even number of carbons, like this compound (n=20), tend to be more ordered and thus more hydrophobic than their odd-numbered counterparts. uh.edu

The low hysteresis between the advancing and receding contact angles for liquids on these surfaces indicates the formation of a homogeneous and smooth film with few defects. acs.orgacs.org This uniformity is crucial for creating well-defined and predictable interfacial properties.

Table 1: Wettability Data for Alkanethiol SAMs This table is interactive. Click on the headers to sort the data.

| Compound | Substrate | Contacting Liquid | Advancing Contact Angle (θa) | Reference |

|---|---|---|---|---|

| This compound | Gold | Water | High (hydrophobic) | acs.org |

| 1-Octadecanethiol (B147371) | GaAs | Water | ~93.2° | researchgate.net |

| n-Alkanethiols | Gold | Water | Varies with chain length | uh.edu |

| n-Alkanethiols | Gold | Hexadecane | Varies with chain length | uh.edu |

Electrical and Dielectric Characteristics of Monolayer Interfaces

This compound SAMs serve as ultrathin dielectric layers, creating a potential barrier at the interface that can control charge transport. acs.org The long, saturated alkyl chain provides a significant barrier to electron tunneling between the substrate and a contacting electrode. The electrical properties are highly dependent on the thickness and structural integrity of the monolayer.

These monolayers can be considered as the dielectric material in a capacitor. Electrochemical impedance spectroscopy (EIS) is a powerful technique to characterize these properties. For well-ordered alkanethiol SAMs, high impedance magnitudes (on the order of 10⁵ Ω cm²) and phase angles approaching 90° (typically 88-89°) are observed, which attests to their highly insulating character and low ionic permeability. umontreal.ca Any defects or pinholes in the monolayer lead to a decrease in the phase angle, indicating current leakage. umontreal.ca

Modulation of Surface Adhesion and Frictional Behavior

The low surface free energy of this compound SAMs directly translates to low adhesion and friction. The terminal methyl groups provide a smooth, non-polar surface with weak van der Waals interactions with a contacting probe, such as an Atomic Force Microscope (AFM) tip. This results in significantly reduced pull-off (adhesion) forces and low lateral (frictional) forces.

Studies comparing this compound (ET) with its branched-chain analogue, 18-methyleicosanethiol (18-MET), have shown that the straight-chain ET monolayer exhibits lower friction. diva-portal.org This difference is attributed to the greater molecular roughness of the 18-MET SAM due to the terminal branched methyl group. diva-portal.org The presence of the long, straight alkyl chain in this compound allows for dense packing and a more uniform, smoother terminal surface, which is key to its excellent lubricating properties at the nanoscale. diva-portal.orgdiva-portal.org

Stability and Degradation Mechanisms of this compound SAMs

The robustness and longevity of devices and coatings based on SAMs are critically dependent on their stability under various environmental and operational stresses.

Thermal Stability and Desorption Kinetics

The thermal stability of alkanethiol SAMs on gold is a function of the strength of the gold-sulfur bond and the van der Waals interactions between the alkyl chains. Longer chains, like in this compound, exhibit stronger intermolecular interactions, which contributes to increased thermal stability compared to shorter-chain thiols. ethz.chnih.gov

Thermal desorption spectroscopy (TDS) studies reveal that desorption can occur through multiple pathways. nih.gov At lower temperatures (around 400 K), desorption of disulfides can be observed, which is associated with molecules standing up in a well-ordered SAM. nih.gov At higher temperatures (around 500 K), intact thiol molecules can desorb. nih.govcore.ac.uk The complete removal of the monolayer, often involving the breaking of C-S bonds or desorption of gold-thiolate complexes, occurs at even higher temperatures. nih.gov The desorption process often follows a two-stage kinetic profile: an initial fast desorption followed by a much slower phase. researchgate.net

Environmental Stability and Resistance to Oxidation

This compound SAMs demonstrate good environmental stability, particularly in protecting underlying substrates from oxidation. The dense, hydrophobic nature of the monolayer acts as a physical barrier, inhibiting the access of atmospheric oxygen and moisture to the substrate.

When used to passivate semiconductor surfaces like Gallium Arsenide (GaAs), this compound has been shown to be highly effective. mdpi.com It forms a dense, ordered layer that can prevent surface re-oxidation upon exposure to ambient conditions for extended periods. researchgate.netmdpi.commdpi.com Specifically, this compound provided the best passivation stability among a series of alkanethiols, restraining re-oxidation for at least 30 minutes of air exposure. mdpi.commdpi.com

However, like other alkanethiol SAMs, they are susceptible to long-term degradation. Oxidation of the sulfur headgroup to form sulfonate species can occur, especially under UV irradiation in the presence of air. ethz.ch The electrochemical stability is also a critical factor; the potential window in which the SAM remains intact on the electrode surface is limited by reductive desorption at negative potentials and oxidative desorption at positive potentials. nih.gov The stability against electrochemical desorption increases with the length of the alkyl chain. nih.gov

Photochemical Degradation Pathways

The stability of self-assembled monolayers (SAMs) of this compound is significantly influenced by exposure to ultraviolet (UV) radiation, which can initiate photochemical degradation. This process is primarily an oxidative phenomenon that alters the chemical structure of the monolayer, affecting its integrity and surface properties. The degradation pathways are complex and depend on several factors, including the wavelength of the incident light, the presence of an oxidizing agent, and the nature of the substrate.

The photochemical degradation of alkanethiol SAMs, including those formed from long-chain thiols like this compound, is not caused by UV light alone. The process requires the presence of an oxidant, with atmospheric oxygen being a key participant. harvard.eduosti.gov Studies have shown that in the absence of oxygen or another oxidant, such as ozone, UV irradiation does not cause significant damage to the SAMs. harvard.edu The primary mechanism involves the photooxidation of the sulfur headgroup, which is anchored to the substrate. Upon exposure to UV light in an oxygen-containing environment, the thiolate species (R-S-) is oxidized, leading to the formation of sulfonate species (R-SO₃⁻). osti.govresearchgate.net This transformation weakens the bond between the sulfur and the gold substrate, as alkanesulfonates are weakly bound and can be easily removed from the surface. harvard.edu

The degradation can be initiated by several mechanisms, including the generation of reactive oxygen species like ozone or singlet oxygen, or through the action of "hot" electrons generated by the interaction of photons with the metallic substrate. acs.org For instance, UV light with a wavelength of 254 nm has been shown to oxidize alkanethiol SAMs on gold and silver substrates even without the presence of ozone, suggesting a mechanism initiated by photoelectrons from the metal. fishersci.befishersci.ie

The long alkyl chain of this compound plays a crucial role in its photochemical stability. Longer alkyl chains facilitate the formation of more densely packed and highly ordered monolayers. researchgate.net This dense packing acts as a barrier, hindering the penetration of reactive oxygen species to the thiol-substrate interface where the oxidation primarily occurs. researchgate.net Consequently, SAMs derived from long-chain alkanethiols like this compound are damaged more slowly by photooxidation compared to those formed from short-chain thiols. harvard.educapes.gov.br Research indicates that the rate of oxidation is inversely related to the alkyl chain length. researchgate.net For example, the addition of eight methylene groups to the alkyl chain can reduce the reaction rate by a factor of approximately four. capes.gov.br

The substrate material also has a profound impact on the degradation pathway. While the primary product on gold and silver is the sulfonate, on other substrates like gallium arsenide (GaAs), the process is more complex. On GaAs, not only does the alkanethiolate oxidize to form sulfonate and even sulfate (B86663) (–SO₄) species, but the substrate itself undergoes photooxidation. acs.org This results in the formation of a nonstoichiometric oxide layer composed of gallium and arsenic oxides. acs.org

In addition to the oxidation of the sulfur headgroup, high-energy UV radiation, particularly in the vacuum ultraviolet (VUV) range, can induce the cleavage of bonds within the alkyl chain itself. This includes the scission of C-H and C-C bonds, leading to the formation of organic radicals. e-jamet.org These radicals can then react with oxygen to form various oxidized species or lead to the desorption of alkyl chain fragments, ultimately converting the monolayer into volatile species like CO, CO₂, and H₂O. researchgate.nete-jamet.org

Key Research Findings on Alkanethiol SAM Photodegradation:

| Factor | Observation | Research Finding |

| UV Radiation | Essential for initiating photochemical reactions. | In the presence of an oxidant, UV light leads to the oxidation of the thiolate headgroup. harvard.edu The specific wavelength can influence the mechanism, with shorter wavelengths potentially causing C-C and C-H bond scission. e-jamet.org |

| Oxidizing Agent | Necessary for degradation to occur. | Oxygen is a primary oxidant, leading to the formation of sulfonate species. osti.govresearchgate.net Ozone is also a potent oxidant that rapidly degrades SAMs. osti.gov |

| Alkyl Chain Length | Influences the rate of degradation. | Longer chains, as in this compound, form denser SAMs that provide a barrier against oxidants, thus slowing the photooxidation rate compared to shorter chains. harvard.eduresearchgate.netcapes.gov.br |

| Substrate | Affects the degradation products and mechanism. | On gold and silver, the main product is sulfonate. fishersci.befishersci.ie On GaAs, the substrate also oxidizes, and the SAM can be oxidized to sulfonate and sulfate. acs.org |

| Primary Product | The main degradation product of the thiol group. | The sulfur headgroup is typically oxidized to a sulfonate (R-SO₃⁻), which is weakly bound to the substrate. harvard.eduresearchgate.net |

Advanced Spectroscopic and Microscopic Characterization of 1 Eicosanethiol Systems

Spectroscopic Methodologies for Structural and Chemical Elucidation

Spectroscopic techniques are indispensable for probing the chemical and structural characteristics of 1-eicosanethiol assemblies at the molecular level.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material. wikipedia.orgthermofisher.com The process involves irradiating a sample with monochromatic X-rays, causing the emission of photoelectrons. eag.com The kinetic energy of these emitted electrons is measured, which is inversely related to their binding energy within the atom, providing a characteristic signature for each element and its chemical environment. thermofisher.commalvernpanalytical.com

In the context of this compound SAMs, XPS is routinely used to confirm the presence of constituent elements and to understand the nature of the sulfur-substrate bond. harvard.eduresearchgate.netuh.edu A typical survey spectrum of an alkanethiol SAM on a gold substrate will show peaks corresponding to Carbon (C 1s), Sulfur (S 2p), and the underlying substrate (e.g., Au 4f). philips.com

High-resolution XPS scans of specific elemental regions provide detailed chemical state information. eag.com For instance, analysis of the S 2p region is crucial for determining whether the sulfur is present as a bound thiolate (Au-S-R) or as an unbound thiol (-SH). The binding energy of the S 2p electrons can distinguish between different sulfur species, such as sulfides and sulfates. eag.commdpi.com

Table 1: Representative XPS Data for Alkanethiol SAMs

| Element/Orbital | Typical Binding Energy (eV) | Information Gleaned |

|---|---|---|

| C 1s | ~285.0 | Presence of the hydrocarbon chain. |

| S 2p | ~162.0 | Indicates formation of a thiolate bond with the substrate (e.g., gold). |

| S 2p | ~163.5 | Suggests the presence of unbound or physisorbed thiol. |

Note: Binding energies can vary slightly depending on the specific experimental setup and the chemical environment.

Studies have utilized XPS to investigate the stability of alkanethiol SAMs on various semiconductor surfaces, such as Gallium Arsenide (GaAs) and Indium Antimonide (InSb). mdpi.commdpi.comscientific.net For example, XPS analysis of a GaAs surface passivated with 1-octadecanethiol (B147371) (a similar long-chain alkanethiol) showed the suppression of Ga-O and As-O bond formation, indicating effective surface passivation. mdpi.com Similarly, this compound has been used to passivate InSb surfaces, with XPS employed to monitor the removal of native oxides and the stability of the passivating layer. scientific.net

Infrared Spectroscopy (RAIRS, PM-IRRAS, FTIR) for Conformational Analysis

Vibrational infrared spectroscopy is a powerful tool for analyzing the conformational order of the long hydrocarbon chains in this compound SAMs. Techniques like Reflection-Absorption Infrared Spectroscopy (RAIRS), Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS), and Fourier Transform Infrared Spectroscopy (FTIR) are particularly suited for studying monolayers on reflective metal surfaces. harvard.eduacs.orguol.de

The conformational state of the alkyl chains is primarily assessed by examining the positions of the antisymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) methylene (B1212753) stretching vibrations. nih.gov

Well-ordered, crystalline-like SAMs , which are dominated by all-trans conformations of the hydrocarbon chains, exhibit a νₐ(CH₂) peak at approximately 2918-2919 cm⁻¹. acs.org

Disordered, liquid-like SAMs , containing a higher population of gauche defects, show this peak at higher frequencies, typically around 2925 cm⁻¹. researchgate.net

PM-IRRAS is an advanced technique that offers high sensitivity for detecting molecular monolayers by modulating the polarization of the incident infrared beam. acs.orgbiolinscientific.com This method effectively cancels out background signals from the gas phase (like water vapor and CO₂), making it ideal for in situ studies. uol.debiolinscientific.com PM-IRRAS has been used to demonstrate that the fusion of vesicles to form a film on a gold surface leads to a significant tilting of the acyl chains of the molecules. nih.gov Studies on partially fluorinated alkanethiols using PM-IRRAS have shown that the length of the hydrocarbon spacer influences the tilt angle of the fluorinated segments. researchgate.net

Table 2: IR Frequencies for Methylene Stretches in Alkanethiol SAMs

| Vibrational Mode | Frequency Range (cm⁻¹) | Conformation |

|---|---|---|

| Antisymmetric CH₂ Stretch (νₐ(CH₂)) | 2918 - 2919 | Highly ordered (crystalline-like) |

| Antisymmetric CH₂ Stretch (νₐ(CH₂)) | > 2920 | Disordered (liquid-like) |

The S-H stretching vibration, expected around 2575 cm⁻¹, is typically weak in the infrared spectrum of a well-formed SAM because the thiol group is deprotonated upon bonding to the metal substrate. reddit.com

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy. mdpi.com It is a light-scattering technique that detects molecular vibrations, offering a unique "fingerprint" for a given compound. mdpi.comresearchgate.net The technique is highly sensitive to the chemical composition and molecular structure. nih.gov

For alkanethiols like this compound, Raman spectroscopy is particularly effective for observing certain vibrations that are weak in IR spectra. reddit.com Key vibrational modes include:

C-S Stretching: Found in the 570-700 cm⁻¹ range. reddit.com

S-H Stretching: Appears around 2575 cm⁻¹, and is much stronger and more characteristic in Raman than in IR. reddit.com

S-S Stretching: For disulfides, this appears around 500 cm⁻¹. reddit.com

The "fingerprint" region in a Raman spectrum, typically between 300 and 1900 cm⁻¹, contains a wealth of structural information. spectroscopyonline.com In studies of semiconductor passivation, Raman spectroscopy has been used to evaluate surface state density. mdpi.com For instance, on a GaAs surface, the ratio of the Longitudinal Optical Phonon-Plasmon Coupled (LOPC) mode to the Longitudinal Optical (LO) phonon mode can indicate changes in surface state density after passivation with an alkanethiol. mdpi.com An increase in the I(LOPC)/I(LO) ratio suggests a reduction in surface states. mdpi.com

Photoluminescence (PL) Spectroscopy in Semiconductor Interface Studies

Photoluminescence (PL) spectroscopy is a non-contact, non-destructive method that measures the light emitted from a material after it has absorbed photons. sci-hub.se This technique is exceptionally useful for studying the electronic properties of semiconductor materials and the effectiveness of surface passivation schemes. edinst.com

Surface trap states on semiconductors often act as non-radiative recombination centers, which "quench" or reduce the intensity of photoluminescence. edinst.com By passivating these surfaces with a layer of molecules like this compound, these trap states can be neutralized, leading to a significant enhancement in the PL intensity. mdpi.comresearchgate.net This enhancement is a direct indicator of successful passivation. edinst.com

In studies involving III-V semiconductors like GaAs, alkanethiol SAMs have been shown to improve PL intensity significantly. mdpi.commdpi.com For example, passivation of a GaAs surface with 1-octadecanethiol resulted in a 116% increase in PL intensity, which was attributed to the reduction of oxygen contamination and the formation of a dense molecular layer. mdpi.com The stability of this passivation can also be monitored over time by observing the PL intensity. mdpi.com Research has noted that this compound provides excellent passivation stability on GaAs, preventing re-oxidation for at least 30 minutes in ambient conditions. mdpi.comresearchgate.net Similarly, thiols are used to passivate colloidal quantum dots, reducing surface recombination centers and enhancing their photoluminescence quantum yield. utoronto.carsc.orgnanoge.org

Microscopic and Imaging Techniques

While spectroscopy provides chemical and structural information, microscopy offers direct visualization of the surface topography and morphology of this compound systems.

Scanning Electron Microscopy (SEM) for Surface Morphology Assessment

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface of materials at high resolution. nih.gov It works by scanning a focused beam of electrons over a surface to create an image. hzdr.de The signals detected are typically secondary electrons, which produce a topographic image of the surface, or back-scattered electrons, which can provide contrast based on atomic number. medicaljournalssweden.se

In the context of this compound, SEM is used to assess the quality and uniformity of the films or SAMs formed on a substrate. mdpi.comresearchgate.net It can reveal information about:

Surface smoothness and uniformity: High-quality SAMs should result in a smooth surface morphology.

Presence of defects: SEM can identify pinholes, cracks, or areas where the film has not formed correctly.

Grain structure: The underlying substrate's grain structure can influence the SAM formation, and SEM can visualize this. amse.org.cn

Surface roughness: While often assessed with Atomic Force Microscopy (AFM), SEM provides a qualitative view of surface roughness and can show features like granular grains or hill-like structures. researchgate.netresearchgate.netmdpi.com

For example, a study on the passivation of a GaAs surface with 1-octadecanethiol used SEM to show that the passivated surface was smooth and of good quality, in contrast to the poor morphology of an unpassivated surface. mdpi.com SEM is often used in conjunction with other techniques like LSCM (Laser Scanning Confocal Microscopy) for a more comprehensive characterization of surface modifications. brad.ac.uk

Scanning Probe Microscopy (AFM, STM) for Topography and Local Properties

Scanning Probe Microscopy (SPM) techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), are indispensable for characterizing the surface topography and local properties of this compound assemblies with nanoscale resolution. capes.gov.br

Atomic Force Microscopy (AFM) operates by scanning a sharp physical probe over a sample surface to map its topography. researchgate.net This technique is versatile and can be used in various environments, including liquids and gases. capes.gov.br In the context of this compound, AFM has been instrumental in characterizing the topography of surfaces modified with these SAMs. For instance, AFM has been used to assess the morphology and line-depth of silicon masters created using this compound SAMs in nanoshaving lithography processes. electrochemsci.orgresearchgate.net The average root-mean-square (rms) roughness of metallic films on which this compound SAMs are formed can be determined by AFM, providing a measure of the substrate quality. umontreal.ca Beyond simple imaging, AFM can be used to manipulate and pattern this compound monolayers, for example, in dip-pen nanolithography, where the transfer of molecules from an AFM tip to a substrate is controlled to create nanoscale features. nih.gov

Scanning Tunneling Microscopy (STM) utilizes the quantum mechanical phenomenon of electron tunneling between a conducting tip and a sample surface to visualize features down to the atomic level. acs.org STM is highly sensitive to both the surface topography and the local electronic density of states. acs.orgstfc.ac.uk For this compound SAMs on conductive substrates like gold, STM can reveal the molecular packing, the presence of domains, and the nature of defects such as etch pits and domain boundaries. nih.govmdpi.com The technique operates in either constant height or constant current mode to build a detailed map of the surface. uchicago.edu By analyzing STM images, researchers can gain insights into the organizational structure of the alkanethiolate molecules on the substrate. ethz.ch

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution visualization of nanostructures, making it essential for characterizing nanoparticles functionalized with this compound. researchgate.net TEM uses a beam of electrons transmitted through an ultrathin specimen to form an image, enabling the direct measurement of nanoparticle size, shape, size distribution, and morphology. researchgate.netethz.ch

When nanoparticles, such as those made of gold or mercury telluride (HgTe), are synthesized, this compound can be used as a capping agent to stabilize the particles and prevent agglomeration. nih.govosti.gov TEM analysis is crucial for confirming the morphology and integrity of these nanoparticle systems. For example, TEM images can reveal whether nanoparticles are spherical, rod-shaped, or have other morphologies and can show how they assemble into larger superlattices. worktribe.comresearchgate.net

In the case of core-shell or coated nanoparticles, TEM can visualize the coating layer around the nanoparticle core. nih.govuchicago.edu For instance, if nanoparticles are coated with a polymer or a biological membrane, TEM can confirm the presence and uniformity of this coating. nih.govuchicago.edu The visualization of nanoparticles containing heavy atoms is straightforward due to their high electron density. researchgate.net For samples dispersed for TEM analysis, they are typically dropped onto copper grids with a porous carbon film. nih.gov

Surface-Sensitive Analytical Methods

A variety of surface-sensitive analytical methods are employed to quantify the macroscopic and interfacial properties of this compound films, providing data on thickness, wettability, and electrical characteristics.

Ellipsometry for Film Thickness and Optical Properties

Ellipsometry is a non-destructive optical technique that measures the change in the polarization state of light upon reflection from a surface to determine the thickness and optical properties (like refractive index) of thin films. thermofisher.comcnr.itresearchgate.net It is highly sensitive, capable of measuring films from a few angstroms to several microns thick. thermofisher.com

For this compound, ellipsometry is a standard method to determine the thickness of self-assembled monolayers (SAMs) formed on substrates like gold and palladium. umontreal.cauco.es The thickness of a SAM is a critical parameter as it relates to the packing density and orientation of the constituent molecules. By measuring the film thickness, researchers can infer the structural integrity of the monolayer. uco.es For example, studies on a series of n-alkanethiols have used ellipsometry to confirm the formation of monolayers and to study their structural and interfacial properties. uco.esacs.org The technique requires a model-based approach where the measured change in polarization (represented by the angles Ψ and Δ) is fitted to a theoretical model of the sample structure to extract the desired parameters. thermofisher.comresearchgate.net

| Alkanethiol | Substrate | Reported Thickness (Å) | Reference |

|---|---|---|---|

| This compound (C20) | Palladium | ~23 | epj-conferences.org |

| 1-Octadecanethiol (C18) | Gold | ~21 | epj-conferences.org |

| Dodecanethiol (C12) | Gold | 16 (1.6 nm) | scielo.br |

Contact Angle Goniometry for Wettability Quantification

Contact angle goniometry is a surface analysis technique used to measure the wettability of a solid surface by a liquid. ill.eu It determines the contact angle of a liquid droplet on a surface, which provides information about the surface free energy. ill.eu A high contact angle indicates a hydrophobic (low wettability) surface, while a low contact angle signifies a hydrophilic (high wettability) surface.

This method is frequently used to characterize the surface properties of this compound SAMs. The long, 20-carbon alkyl chain of this compound results in a densely packed, methyl-terminated surface that is highly hydrophobic. umontreal.ca By measuring the contact angle of water and other liquids on these surfaces, researchers can quantify their hydrophobicity and infer the quality and organization of the monolayer. umontreal.canih.gov For example, a well-ordered SAM of a long-chain alkanethiol like this compound on gold typically exhibits a high water contact angle, indicating a well-packed and ordered structure. The technique is also used to assess the stability of the SAMs and the effect of different terminal groups on surface properties. nih.govacs.org

| Contacting Liquid | F(CF2)8(CH2)11SH SAM (θa, deg) | CH3(CH2)10SH SAM (θa, deg) | Reference |

|---|---|---|---|

| n-Hexadecane | 76 | 47 | nih.gov |

| n-Decane | 68 | 35 | nih.gov |

| Water | 120 | 112 | nih.gov |

| Glycerol | 109 | 96 | nih.gov |

Electrochemical Impedance Spectroscopy (EIS) for Electrical Interface Characterization

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the electrical properties of material interfaces, such as those formed by this compound SAMs on a metal electrode. The method involves applying a small amplitude AC potential over a range of frequencies and measuring the resulting current to determine the impedance of the system. This allows for the characterization of the barrier properties of coatings and the investigation of corrosion protection mechanisms.

In the context of this compound, EIS is used to evaluate the performance of SAMs as protective barriers against corrosion on substrates like copper. The impedance data, often presented as Nyquist or Bode plots, can be fitted to an equivalent circuit model to extract parameters such as the coating resistance (R_sam) and capacitance (C_sam). capes.gov.br Studies have shown that the protective properties of n-alkanethiol SAMs increase with the length of the alkyl chain. SAMs formed from this compound (C20) exhibit significantly higher coating resistance compared to shorter-chain thiols, owing to the more crystalline and densely packed nature of the longer chains which better inhibits the ingress of corrosive ions. The long-term stability and degradation of the monolayer under corrosive conditions can also be monitored over time using EIS.

| Alkanethiol Chain Length (n) | Coating Resistance (R_coat, kΩ·cm²) | Protection Efficiency (%) | Reference |

|---|---|---|---|

| C6 | ~10 | - | capes.gov.br |

| C12 | ~100 | 99.4 (on brass) | capes.gov.brelectrochemsci.org |

| C18 | ~1000 | - | capes.gov.br |

| C20 | >1000 | High |

Neutron Reflectometry for Buried Interface and Layered System Analysis

Neutron reflectometry (NR) is a technique that provides detailed structural information, such as thickness, density, and roughness, about surfaces and buried interfaces at the nanoscale. stfc.ac.uk It works by measuring the reflection of a neutron beam from a flat surface. A key advantage of NR is its sensitivity to the isotopic composition of materials, particularly the difference in neutron scattering length between hydrogen and deuterium. This allows for contrast variation studies that can highlight specific components within a complex layered system.

NR is particularly well-suited for studying soft matter and biological systems, including lipid bilayers and self-assembled monolayers. In systems involving long-chain alkanethiols like this compound, NR can be used to characterize the structure of the SAM and its interaction with overlying layers or surrounding media. For example, a study on a hybrid bilayer membrane used a SAM of perdeuterated octadecanethiol (a C18 chain, structurally similar to this compound) on gold. epj-conferences.org NR measurements allowed for the precise determination of the SAM thickness (19.9 Å) and its scattering length density, confirming a tightly packed structure. epj-conferences.org Furthermore, the technique was able to elucidate how a peptide inserted itself into the overlying lipid leaflet, demonstrating NR's power to resolve the detailed nanostructure of complex, multi-component interfaces. epj-conferences.org The technique can also probe the water density profile near hydrophobic surfaces, providing insights into interfacial water structure. uco.es

Quartz Crystal Microbalance with Dissipation (QCM-D) for Adsorption Dynamics

Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, real-time analytical technique used to study interfacial phenomena, including the adsorption and self-assembly of molecules on surfaces. americanelements.comfishersci.at This method is particularly well-suited for characterizing the formation dynamics of self-assembled monolayers (SAMs) of alkanethiols, such as this compound, on noble metal substrates like gold. fishersci.fifishersci.be

The core of a QCM-D instrument is a thin, piezoelectric quartz crystal sensor sandwiched between two electrodes. uni.lu When an alternating voltage is applied, the crystal oscillates at a specific resonance frequency. nih.gov Any change in mass on the sensor's surface leads to a corresponding change in this resonance frequency (Δf). nih.govfishersci.ca This relationship, described by the Sauerbrey equation for thin, rigid films, allows for the detection of mass changes at the nanogram level. fishersci.cafishersci.ie

QCM-D enhances the capability of traditional QCM by also measuring a second parameter: dissipation (ΔD). uni.lufishersci.ie After the driving voltage is turned off, the oscillation of the crystal decays; the rate of this decay is the dissipation. nih.gov Dissipation provides crucial information about the viscoelastic properties of the adsorbed layer. nih.govfishersci.ca A rigid, well-coupled layer exhibits low dissipation, while a soft, flexible, or hydrated layer results in high energy loss and thus, high dissipation. nih.govfishersci.ca By monitoring both frequency and dissipation simultaneously, QCM-D offers a comprehensive view of not only the adsorbed mass but also the structural and conformational properties of the film as it forms. uni.lufishersci.ca

The formation of a this compound SAM on a gold-coated QCM-D sensor can be monitored in real time, typically revealing several distinct phases:

Baseline Establishment: Before the introduction of the this compound solution, a stable baseline for both frequency and dissipation is recorded in a pure solvent. sigmaaldrich.com

Initial Adsorption: Upon injection of the this compound solution, the thiol headgroups rapidly chemisorb onto the gold surface. nih.gov This leads to a sharp decrease in frequency (Δf < 0), indicating a rapid increase in surface mass. sigmaaldrich.com Concurrently, the dissipation increases (ΔD > 0), reflecting the formation of a loosely organized, solvated, and viscoelastic layer. sigmaaldrich.com

Monolayer Organization and Desolvation: Following the initial rapid adsorption, the process slows down. During this phase, the long eicosyl chains begin to align and pack into a more ordered structure. This rearrangement often expels trapped solvent molecules from the monolayer. The frequency may continue to decrease, albeit more slowly, as more molecules adsorb or rearrange to fill vacancies. Crucially, the dissipation value typically decreases during this stage, signaling that the layer is becoming more rigid and compact.

Saturation: Eventually, the frequency and dissipation signals stabilize, indicating that a complete, densely packed monolayer has formed and the adsorption process has reached equilibrium. sigmaaldrich.com

The kinetic data obtained from QCM-D can be fitted to various adsorption models, such as the Langmuir model, to determine rate constants for the adsorption and desorption processes. nih.gov This allows for a quantitative understanding of the affinity and stability of the this compound monolayer on the substrate.

Table 1: Representative QCM-D Data for Alkanethiol SAM Formation

This interactive table illustrates the typical changes in frequency (Δf) and dissipation (ΔD) during the self-assembly of a long-chain alkanethiol on a gold sensor.

Adsorption Phase Typical Δf (Hz) Typical ΔD (x10⁻⁶) Interpretation 1. Baseline 0 0 Stable sensor surface in pure solvent before thiol introduction. 2. Initial Adsorption -5 to -20 +2 to +5 Rapid mass uptake; formation of a soft, solvated, and disordered layer. 3. Rearrangement/Desolvation -20 to -25 +5 to +1 Slower mass increase as alkyl chains organize and expel solvent, increasing layer rigidity. 4. Saturation -25 <1 A stable, rigid, and densely packed monolayer has formed. No further net adsorption.

Chemical Reactivity and Mechanistic Investigations of 1 Eicosanethiol

Sulfur Chemistry of the Thiol Moiety

The chemistry of the thiol group in 1-eicosanethiol is central to its role in various chemical transformations. Its reactivity is characterized by the acidity of the S-H bond and the nucleophilic nature of the resulting thiolate anion.

Thiol-disulfide exchange is a fundamental reaction for thiols and disulfides, establishing a dynamic equilibrium that is crucial in fields ranging from protein folding to materials science. researchgate.net This reaction involves the cleavage of a disulfide bond by a thiol. The process is initiated by the deprotonation of the attacking thiol, such as this compound, to form a thiolate anion (RS⁻). This potent nucleophile then attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R'). nih.govmdpi.com

Reaction Scheme: RSH + R'SSR' ⇌ RSSR' + R'SH Where R = CH₃(CH₂)₁₉- and R' can be another alkyl or aryl group.

This reversibility allows for the shuffling of disulfide bonds until a thermodynamically stable state is reached. researchgate.netwikipedia.org In biological systems, this exchange is critical for modulating protein structure and function. nih.govlibretexts.org For synthetic materials, this dynamic covalent chemistry allows for the development of self-healing polymers and responsive nanostructures. mdpi.com The reaction can be catalyzed by redox mediators, and electricity can also be used to promote the interaction. chimicatechnoacta.ru

The sulfur atom in the thiol group of this compound exists in its most reduced state and is readily oxidized. The nature of the final product depends on the strength of the oxidizing agent and the reaction conditions. wikipedia.orgmsu.edu

Oxidation to Disulfide: Mild oxidizing agents, such as molecular iodine (I₂), bromine (Br₂), or atmospheric oxygen, oxidize thiols to disulfides. wikipedia.orglibretexts.orglibretexts.org This reaction involves the coupling of two thiol molecules to form a dimer, di-eicosyl disulfide, with the formation of a sulfur-sulfur bond. libretexts.org The interconversion between the thiol and disulfide states is a key redox process in many biological systems. libretexts.orglibretexts.org Studies on self-assembled monolayers (SAMs) of this compound on surfaces like GaAs and palladium have shown that the thiol groups are susceptible to atmospheric oxidation over time. mdpi.comharvard.edu The kinetics of this photooxidation can vary with the length of the alkyl chain. acs.org

Mechanism: The oxidation can proceed through different mechanistic pathways, including one- and two-electron transfers. researchgate.netportlandpress.com

Two-electron oxidation: This pathway can form a sulfenic acid (RSOH) intermediate, which reacts rapidly with another thiol molecule to yield the disulfide and water. nih.gov

One-electron oxidation: This pathway involves the formation of a thiyl radical (RS•). Two thiyl radicals can then combine to form the disulfide bond. portlandpress.com Thiyl radicals are key intermediates in various biological processes, such as the action of ribonucleotide reductase. wikipedia.org

Oxidation to Sulfonic Acids: Stronger oxidizing agents like hydrogen peroxide (H₂O₂), potassium permanganate, or peroxyacids can oxidize the thiol group further. wikipedia.orgjove.com The oxidation proceeds through intermediate states, including sulfenic acids (R-SOH) and sulfinic acids (R-SO₂H), ultimately yielding the most stable oxidation product, a sulfonic acid (R-SO₃H). msu.edulibretexts.orgjove.com Sulfides, which can be formed from thiols, are also easily oxidized, first to sulfoxides (R₂SO) and then to sulfones (R₂SO₂). libretexts.orgchemistrysteps.com

| Oxidizing Agent | Product from this compound | Oxidation State of Sulfur |

| Mild (O₂, I₂, Br₂) | Di-eicosyl disulfide | -1 |

| Strong (H₂O₂, KMnO₄) | Eicosanesulfonic acid | +5 |

Thiol-Disulfide Exchange Reactions and Equilibria

Reaction Mechanisms Involving this compound as a Reagent or Product

This compound, either directly or as its conjugate base, can participate in a variety of fundamental organic reactions, including substitutions, additions, and eliminations.

The primary role of this compound in substitution reactions is that of a nucleophile, particularly after deprotonation to its thiolate form (CH₃(CH₂)₁₉S⁻). Thiolates are excellent nucleophiles due to the high polarizability and low basicity of the large sulfur atom. masterorganicchemistry.com

Sₙ2 Reactions: 1-Eicosanethiolate readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions. It can displace a leaving group (e.g., a halide) from a primary or secondary alkyl halide to form a thioether (sulfide). jove.commasterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.com

Mechanism: The reaction proceeds in a single, concerted step where the thiolate nucleophile attacks the electrophilic carbon from the side opposite the leaving group, causing an inversion of stereochemistry at the carbon center. chemguide.co.uksavemyexams.com CH₃(CH₂)₁₉S⁻ + R-X → CH₃(CH₂)₁₉S-R + X⁻ (where R-X is a primary or secondary alkyl halide)

The formation of this compound itself can be achieved via an Sₙ2 reaction, where a sulfur nucleophile like the hydrosulfide (B80085) anion (-SH) or thiourea (B124793) attacks an eicosyl halide. libretexts.orgjove.com Using thiourea followed by hydrolysis is often preferred to avoid the formation of a thioether byproduct. libretexts.org

Sₙ1 Reactions: The Sₙ1 mechanism involves a two-step process with the formation of a carbocation intermediate. savemyexams.comlibretexts.org While the thiolate is a strong nucleophile, the Sₙ1 reaction rate is determined by the formation of the carbocation and is independent of the nucleophile's concentration. byjus.com Therefore, 1-eicosanethiolate can react with tertiary alkyl halides that undergo Sₙ1 reactions, but the mechanism is dictated by the substrate. chemguide.co.uksavemyexams.com

This compound can add across carbon-carbon double (alkenes) and triple (alkynes) bonds. The most prominent of these is the thiol-ene reaction, which is highly efficient and considered a form of "click chemistry". wikipedia.orgfiveable.me This reaction can proceed via two main mechanisms.

Applications of 1 Eicosanethiol in Advanced Materials and Systems

Nanotechnology and Nanomaterials Integration

The unique properties of 1-eicosanethiol, particularly its long alkyl chain, are leveraged in nanotechnology to construct and modify nanoscale structures with high precision.

Fabrication of Nanostructures via Soft Lithography (e.g., Microcontact Printing)

Soft lithography techniques, such as microcontact printing (µCP), utilize elastomeric stamps to print patterns of molecules onto a substrate. tkk.finorthwestern.edunih.gov this compound serves as a molecular "ink" in this process, forming a self-assembled monolayer on the target surface, which can then act as a resist for subsequent etching steps. tkk.fiaip.orgacs.org This method allows for the fabrication of high-resolution nanostructures over large areas. aip.org

The choice of this compound is strategic; its long 20-carbon chain provides a balance between forming a stable, well-ordered monolayer and having limited diffusion during the printing process, which is crucial for achieving high-fidelity patterns. aip.orgacs.org Researchers have successfully used this compound in µCP to create metal nanowires and other nano-architectures. researchgate.net For instance, in one study, systematic variation of printing parameters, including the concentration of this compound, enabled the fabrication of organic thin-film transistors with channel lengths down to 100 nanometers. aip.orgaip.org The process involves using a polydimethylsiloxane (B3030410) (PDMS) stamp to transfer the this compound ink onto a gold surface, which then protects the underlying metal during a wet-chemical etch, leaving behind the desired nanostructures. tkk.fiaip.org

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Ink Concentration | Concentration of this compound in a solvent (e.g., ethanol). | Affects the quality and resolution of the printed pattern. Low concentrations are often preferred for high fidelity. | aip.orgsci-hub.se |

| Printing Pressure | The pressure applied to the PDMS stamp during printing. | Influences the contact area and can affect the final feature size. | aip.org |

| Printing Time | The duration for which the stamp is in contact with the substrate. | Impacts the extent of ink transfer and self-assembly on the surface. | aip.org |

Surface Modification of Nanoparticles and Quantum Dots

The surface properties of nanoparticles and quantum dots (QDs) are critical to their stability, functionality, and interaction with their environment. frontiersin.org this compound is employed to modify these surfaces, imparting desired characteristics. The thiol group (-SH) of this compound exhibits a strong affinity for the surfaces of various metal and semiconductor nanoparticles, leading to the formation of a protective and functionalizing layer. frontiersin.org

This surface modification can prevent aggregation of nanoparticles, enhance their dispersibility in different solvents, and provide a platform for further functionalization. researchgate.net For instance, the long hydrocarbon chain of this compound can create a hydrophobic surface on nanoparticles, which is advantageous for specific applications. In the context of quantum dots, surface modification is crucial for maintaining their unique optical and electronic properties and for enabling their use in biological and electronic devices. nih.govrsc.orgijcce.ac.ir The ability to create stable, well-defined surfaces on these nanomaterials is a key enabler for their integration into more complex systems.

Role in Biosensor Development and Bio-Nanotechnology

The intersection of nanotechnology and biology, often termed nanobiotechnology or bionanotechnology, has opened new avenues for developing advanced diagnostic and therapeutic tools. uomustansiriyah.edu.iqnih.govslideshare.net this compound plays a role in this field by providing a means to create well-defined and functionalized surfaces for biosensors. ontosight.ai Biosensors often rely on the specific interaction between a biological recognition element (e.g., an antibody, enzyme, or nucleic acid) and a target analyte. nih.govresearchgate.netmdpi.com

The self-assembled monolayers of this compound can serve as a versatile platform for immobilizing these biorecognition molecules. The long alkyl chain helps in creating a well-ordered and insulating layer, which can minimize non-specific binding and improve the signal-to-noise ratio of the sensor. For example, microcontact printing with this compound has been used to create hydrophobic patterns that can direct the assembly of biological molecules. uni-frankfurt.de This controlled surface chemistry is fundamental to the performance and reliability of advanced biosensing platforms.

Semiconductor Surface Engineering and Passivation

The performance of semiconductor devices is highly dependent on the quality of their surfaces and interfaces. Surface defects and oxidation can degrade electronic properties. This compound offers a solution for passivating these surfaces, thereby enhancing device performance.

Passivation of III-V Semiconductor Surfaces (e.g., GaAs, InSb)

III-V compound semiconductors, such as gallium arsenide (GaAs) and indium antimonide (InSb), are promising materials for high-speed electronics and optoelectronics due to their high electron mobility. mdpi.comresearchgate.net However, their surfaces are prone to oxidation in ambient conditions, which creates surface states that can pin the Fermi level and degrade device performance. mdpi.comresearchgate.net

This compound has been shown to be an effective passivating agent for these semiconductor surfaces. scientific.netscientific.net The thiol group reacts with the semiconductor surface, forming a stable bond and creating a self-assembled monolayer that acts as a barrier against oxidation. scientific.net Studies have demonstrated that a SAM of this compound can protect a GaAs(100) surface from re-oxidation for at least 30 minutes of air exposure. mdpi.commdpi.comresearchgate.net Similarly, it has been used to passivate InSb(100) surfaces, with the goal of preventing oxygen diffusion to the substrate. researchgate.netscientific.netleitir.isuwa.edu.au The long alkyl chain of this compound contributes to the formation of a dense and ordered layer, which is crucial for effective passivation. mdpi.com

Modulation of Electronic Properties at Semiconductor Interfaces

Beyond simply preventing oxidation, the formation of a this compound SAM can actively modulate the electronic properties at the semiconductor interface. The adsorption of the thiol molecules can alter the surface dipole, leading to a change in the work function and band bending at the semiconductor surface. d-nb.info This ability to tune the electronic landscape is critical for optimizing the performance of semiconductor devices.

Research has shown that the passivation of GaAs with alkanethiols can lead to an enhancement in photoluminescence intensity, indicating a reduction in non-radiative recombination at surface states. mdpi.com By carefully selecting the alkanethiol and the deposition conditions, it is possible to control the electronic properties of the semiconductor surface. This modulation is essential for a wide range of applications, from improving the efficiency of solar cells to enhancing the performance of transistors. nih.govarxiv.orgmdpi.com

| Semiconductor | Effect of this compound Passivation | Key Findings | Reference |

|---|---|---|---|

| GaAs (100) | Inhibition of surface re-oxidation. | Protected the surface from re-oxidation for at least 30 minutes in air. Longer alkanethiol chains provided better stability. | mdpi.comscientific.netmdpi.comresearchgate.net |

| InSb (100) | Prevention of oxygen diffusion to the substrate. | A partially ordered layer was formed, but reoxidation occurred in air after 20 minutes due to the fluidity of the monolayer. | researchgate.netscientific.netscientific.net |

Biomimetic and Biointerface Systems

This compound (HS-C20) is a long-chain alkanethiol that has proven invaluable in the creation of model biological surfaces. Its ability to form dense, highly ordered self-assembled monolayers (SAMs) on noble metal substrates allows researchers to craft well-defined surfaces that mimic the properties of biological interfaces. This control at the molecular level is crucial for systematic studies in nanotoxicology, biocompatibility, and the fundamental interactions between synthetic materials and biological systems.

Creation of Hair-Mimetic Surfaces for Adsorption Studies

The surface of healthy human hair is covered by a lipid layer, with the primary component being 18-methyleicosanoic acid (18-MEA), a branched-chain fatty acid. ill.eu This layer imparts hydrophobicity and influences the hair's frictional and adsorption properties. ill.eudiva-portal.org Damage from weathering or chemical treatments can remove this lipid layer, exposing a more hydrophilic surface and altering how hair interacts with conditioning agents and other hair care product ingredients. ill.eu

To systematically study these interactions, researchers have fabricated hair-mimetic surfaces using this compound. By forming a self-assembled monolayer of this compound on a smooth substrate, a surface is created that models the straight-chain lipid component of the hair cuticle. This can be compared with surfaces made from its branched-chain analogue, 18-methyleicosane thiol (18-MET), which mimics the natural 18-MEA lipid. diva-portal.org

A key research finding from studies using these model surfaces is the distinct role of the terminal methyl branch. Atomic force microscopy (AFM) measurements of friction and forces between these surfaces revealed that the 18-MET monolayer, mimicking healthy hair, had different lubricating properties compared to the straight-chain eicosanethiol (ET) monolayer. diva-portal.org Furthermore, the presence of the methyl branch was shown to alter the adsorption behavior of surfactants, which has significant implications for the design of shampoos and conditioners. ill.eudiva-portal.org These biomimetic systems allow for a detailed understanding of how individual components of hair care formulations interact with the hair surface at a molecular level. ill.eu

Investigation of Cell Membrane Interactions and Bioconjugate Synthesis

Long-chain alkanethiols like this compound are instrumental in research concerning cell membrane interactions. ontosight.ai The cell membrane is a complex lipid bilayer that mediates a vast array of cellular processes. By creating SAMs from this compound, scientists can produce simplified, stable, and well-characterized model surfaces that mimic the lipid portion of a cell membrane. These artificial surfaces facilitate the study of how various molecules, nanoparticles, and proteins interact with the cell surface, a process fundamental to understanding cellular communication, adhesion, and the mechanisms of drug delivery. nih.gov

The thiol group of this compound readily binds to gold surfaces, while its long 20-carbon alkyl chain forms a densely packed, hydrophobic layer. rsc.org This structure provides a robust platform to which other molecules can be attached. In the field of bioconjugate synthesis, this compound can serve as a foundational layer or a spacer molecule in more complex surface architectures. ontosight.aisigmaaldrich.com For instance, mixed SAMs can be created where this compound provides a hydrophobic background, while another thiol with a functional headgroup (e.g., one that can bind to a protein or DNA) is interspersed within the monolayer. sigmaaldrich.comuni-due.de This approach allows for the controlled immobilization of biomolecules on a surface, which is a critical step in the development of biosensors, diagnostic arrays, and platforms for studying enzyme kinetics. ontosight.aiuni-due.de

Engineering Surfaces for Controlled Protein Adsorption and Cell Behavior

The interaction of proteins and cells with material surfaces is a critical consideration in biotechnology and medicine, influencing the performance of medical implants, biosensors, and cell culture devices. nih.govnih.gov Uncontrolled protein adsorption can lead to the formation of a biofilm, trigger an immune response, or foul sensor surfaces, diminishing their effectiveness. harvard.edu this compound is used to engineer surfaces that can control these interactions with high precision.

By forming a hydrophobic SAM, this compound can be used to study how surface chemistry affects protein conformation and cell adhesion. nih.gov Research has shown that proteins like albumin and fibrinogen tend to become more denatured when adsorbed onto hydrophobic surfaces compared to hydrophilic ones. nih.gov This control over the conformational state of adsorbed proteins is crucial, as it dictates their biological activity. diva-portal.org

Furthermore, techniques like microcontact printing can utilize this compound as a molecular "ink" to create patterns on a surface. harvard.eduacs.org These patterns can alternate between hydrophobic regions (created by this compound) and hydrophilic or protein-resistant regions. Cells cultured on such patterned surfaces will adhere and grow preferentially on specific areas, allowing researchers to control cell shape, spreading, and function. harvard.edu This ability to guide cell behavior is fundamental to tissue engineering and the development of advanced cell-based assays.

| Feature | Application of this compound | Research Finding |

| Protein Adsorption | Forms hydrophobic SAMs to study protein-surface interactions. | Both albumin and fibrinogen become more denatured on hydrophobic surfaces compared to hydrophilic ones. nih.gov |

| Cell Behavior | Used in microcontact printing to create patterned surfaces. | Cells preferentially adhere to specific regions, allowing control over cell spreading and organization. harvard.edu |

| Biocompatibility | Creates surfaces that can resist non-specific protein adsorption. | Engineering protein stability can reduce irreversible adsorption on surfaces. diva-portal.org |

Functional Coatings and Surface Engineering

The robust and well-defined nature of this compound SAMs makes them an excellent choice for surface engineering applications, where the goal is to impart specific functionalities to a material's surface, such as water repellency or corrosion resistance.

Development of Hydrophobic and Oleophobic Coatings

Hydrophobic (water-repelling) and oleophobic (oil-repelling) coatings are highly sought after for applications ranging from self-cleaning surfaces to anti-fingerprint screens. techbriefs.comomega-optical.com The effectiveness of such a coating is determined by its surface energy, which can be quantified by measuring the contact angle of a liquid droplet on the surface. uni-saarland.de A surface is generally considered hydrophobic if the water contact angle is greater than 90° and oleophobic if it also repels oils and organic fluids. omega-optical.com

This compound, with its long C20 alkyl chain, is highly effective in creating hydrophobic surfaces. When this compound is grafted onto a material, the long hydrocarbon chains pack closely together, creating a low-energy, non-polar surface that repels water. In one study, cellulose (B213188) acetate (B1210297) was modified with this compound, resulting in a significantly more hydrophobic surface with a water contact angle greater than 100°, compared to 74° for the unmodified material. acs.org

| Coating Type | Key Characteristic | Role of this compound | Typical Contact Angle |

| Hydrophobic | Repels water | The long C20 alkyl chain creates a low-energy, non-polar surface. | > 90° (Water) |

| Oleophobic | Repels oil and water | Can be used as a base layer for more complex oleophobic coatings. | > 105° (Water) techbriefs.comomega-optical.com |

Corrosion Protection and Anti-Fouling Surfaces

The formation of a dense, well-ordered SAM of this compound on a metal surface acts as a physical barrier, isolating the metal from corrosive agents in the environment. This principle is applied to protect a variety of metals, including gold, copper, and their alloys, which are common in electronics and other high-value applications. rsc.orgsigmaaldrich.comresearchgate.net The long alkyl chains of the this compound molecules are held together by van der Waals forces, creating a tightly packed layer that is difficult for water and ions to penetrate, thus inhibiting the electrochemical processes that lead to corrosion. rsc.org Studies have demonstrated that such SAMs can provide significant corrosion resistance for electronic components, even in harsh environments like artificial sweat. researchgate.net

In the marine industry, biofouling—the accumulation of microorganisms, algae, and marine animals on submerged surfaces—is a major problem that increases drag on ships and raises fuel consumption. imo.orgresearchopenworld.com Anti-fouling coatings are designed to prevent the attachment of these organisms. researchgate.net While many anti-fouling systems rely on the release of toxic biocides, there is a growing interest in non-toxic, fouling-release coatings. researchopenworld.comresearchgate.net These coatings create a low-friction, non-stick surface from which organisms are easily detached by water flow. The hydrophobic and low-adhesion properties of surfaces modified with this compound contribute to this effect, making it a valuable component in the development of more environmentally friendly anti-fouling technologies. mdpi.com

Theoretical and Computational Studies of 1 Eicosanethiol Systems

Molecular Dynamics Simulations of Monolayer Formation and Dynamics

Molecular dynamics (MD) simulations offer a powerful tool to investigate the time-dependent processes involved in the self-assembly of 1-eicosanethiol on surfaces. These simulations model the system at an atomistic or coarse-grained level, tracking the trajectories of molecules as they adsorb, diffuse, and organize into a monolayer.